Sulfathiazole sodium

Catalog No.
S003000
CAS No.
144-74-1
M.F
C9H9N3NaO2S2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfathiazole sodium

CAS Number

144-74-1

Product Name

Sulfathiazole sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

Molecular Formula

C9H9N3NaO2S2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);

InChI Key

RKXDGQFOLMYFFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]

Synonyms

4-amino-N-2-thiazolyl Benzenesulfonamide, Alphadol, Benzenesulfonamide, 4 amino N 2 thiazolyl, Benzenesulfonamide, 4-amino-N-2-thiazolyl, N(1)-2-thiazolylsulfanilamide, norsulfazole, sulfathiazole, Sulfathiazole Sodium, sulfathiazole, monosodium salt

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na]

Description

The exact mass of the compound Sulfathiazole sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Sulfathiazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antibacterial Activity Studies

  • Mechanism of Action Research

    Sulfathiazole sodium acts as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria. Researchers use sulfathiazole sodium to study this mechanism and understand how bacteria develop resistance to sulfonamide antibiotics Source: [Sulfonamide sodium susceptibility testing: ].

  • Discovery of New Antibiotics

    Due to its well-understood mechanism, sulfathiazole sodium can be a benchmark molecule for researchers developing new antibiotics. Scientists can compare the activity of new compounds against sulfathiazole sodium to assess their potential effectiveness Source: [Modification of the solid-state nature of sulfathiazole and sulfathiazole sodium by spray drying].

Environmental Science Research

  • Antibiotic Degradation Studies: Sulfathiazole sodium is used as a model compound in environmental science research to study the degradation of antibiotics in wastewater treatment plants and soil. This research helps scientists understand the environmental impact of antibiotics Source: [Sulfathiazole sodium | Antibiotics: ].

Sulfathiazole sodium is a sulfonamide antibiotic that belongs to the class of short-acting sulfa drugs. It is recognized for its broad-spectrum antimicrobial properties, primarily effective against Gram-positive and some Gram-negative bacteria. The chemical formula for sulfathiazole sodium is C9H10N3NaO2S2C_9H_{10}N_3NaO_2S_2, and it is often utilized in various formulations, including oral and topical applications, although its use has declined due to the emergence of less toxic alternatives .

Sulfathiazole acts as a bacteriostatic antibiotic by competitively inhibiting bacterial folic acid synthesis. Folic acid is essential for bacterial growth and reproduction. By interfering with its production, sulfathiazole hinders bacterial growth [].

  • Toxicity: Sulfathiazole sodium can cause various side effects, including nausea, vomiting, skin rashes, and Stevens-Johnson syndrome (a severe skin reaction) []. Due to these risks, its use has been largely replaced by safer sulfa drugs.
  • Flammability: Not flammable [].
  • Reactivity: Sulfathiazole sodium can react with strong acids or bases [].
Typical of sulfonamide compounds. The key reactions include:

  • Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, forming salts with bases.
  • Conjugation Reactions: In biological systems, sulfathiazole sodium can be metabolized through conjugation at various positions, including N4 and N1, leading to metabolites such as acetylated forms and desamino derivatives .
  • Hydrolysis: Under certain conditions, sulfathiazole sodium can hydrolyze, affecting its stability and efficacy.

Sulfathiazole sodium exhibits significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts nucleic acid synthesis, ultimately leading to bacterial cell death. Its effectiveness against a range of pathogens makes it a valuable compound in treating infections, although its clinical use has diminished due to the availability of safer alternatives .

The synthesis of sulfathiazole sodium typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole structure is formed through the reaction of thiourea with α-halo ketones or aldehydes.
  • Sulfonamide Formation: The thiazole derivative is then reacted with p-aminobenzenesulfonamide to introduce the sulfonamide group.
  • Sodium Salt Formation: Finally, the compound is treated with sodium hydroxide or sodium carbonate to yield sulfathiazole sodium .

Sulfathiazole sodium has been used historically in various medical applications:

  • Antimicrobial Treatment: It has been employed in treating bacterial infections, particularly in cases where other antibiotics may not be effective.
  • Veterinary Medicine: It is sometimes used in veterinary practices for similar antimicrobial purposes.
  • Topical Preparations: Formulations for skin infections and conditions have included sulfathiazole sodium due to its local antimicrobial effects .

Sulfathiazole sodium has been studied for its interactions with other drugs and compounds:

  • Synergistic Effects: It may exhibit synergistic effects when combined with other antibiotics, enhancing antibacterial efficacy.
  • Metabolic Interactions: The metabolism of sulfathiazole sodium can be influenced by dietary components and other medications, which may affect its therapeutic outcomes .
  • Potential Toxicity: Interaction studies have indicated that certain metabolites may exhibit mutagenic properties under specific conditions, necessitating caution in its use .

Several compounds share structural and functional similarities with sulfathiazole sodium. Here are some notable examples:

Compound NameChemical StructureUnique Features
SulfamethoxazoleC₁₁H₁₃N₃O₃SExtended half-life; commonly used in combination therapies.
SulfadiazineC₁₁H₁₂N₄O₄SPrimarily used in veterinary medicine; effective against protozoa.
SulfaguanidineC₉H₁₁N₅O₂SUsed mainly for gastrointestinal infections; less systemic absorption.

Uniqueness of Sulfathiazole Sodium

Sulfathiazole sodium's uniqueness lies in its specific thiazole ring structure combined with a sulfonamide group, which provides it with a distinct mechanism of action compared to other sulfa drugs. Its historical significance as one of the earlier antibiotics also contributes to its unique position within the pharmaceutical landscape.

MethodStarting MaterialsConditionsYield Range
Single-mol condensationp-acetamino-benzenesulfonyl chloride + 2-amino-thiazolePyridine solvent, anhydrous conditionsHigh (dry conditions)
Bis-compound synthesisp-acetamino-benzenesulfonyl chloride (2 mol) + 2-amino-thiazole (1 mol)Sodium bicarbonate, acetone-water medium88-91%
Wet process synthesisp-acetamino-benzenesulfonyl chloride + 2-amino-thiazoleWet state reactantsLow (10-20% losses)
Two-phase medium synthesisp-acetamino-benzenesulfonyl chloride + 2-amino-thiazoleAcetone-water two-phase system97.5-99.0%

Modern Industrial Production Techniques

Contemporary industrial manufacturing of sulfathiazole sodium has evolved to incorporate sophisticated process control and optimization strategies. The modern synthesis begins with the chlorosulfonation of acetanilide using chlorosulfonic acid at carefully controlled temperatures [2] [3] [4]. Research has demonstrated that optimal yields are achieved when acetanilide is heated to complete melting at 114°C before reaction with chlorosulfonic acid, resulting in para-acetamidobenzenesulfonyl chloride yields of 90.05% [2] [3].

The industrial process employs a three-stage approach: intermediate formation, condensation, and deacetylation. The first stage involves chlorosulfonation of acetanilide at temperatures ranging from 98°C to 114°C, with yields progressively increasing from 81.08% to 90.05% as temperature increases [2] [3]. The condensation stage utilizes various acid acceptors, with pyridine proving most effective for maintaining product quality and achieving melting points closest to theoretical values [2] [4].

Modern continuous crystallization techniques have revolutionized industrial production by enabling precise control over crystal size distribution and polymorphic form [5] [6]. The process incorporates solids recycle systems that enhance yield by increasing crystal surface area and total mass deposition rates. With optimized solids recycle to multiple stages, yields of 75.3% to 79.8% have been achieved while maintaining product purity [6].

For sodium salt formation, industrial processes now utilize controlled hydrate formation where water content is maintained at 4.5 to 6 mols of water per mol of sodium sulfathiazole, corresponding to 23-28% water content by weight [7]. The molten fluid is maintained at 53-59°C to ensure complete dissolution while minimizing degradation, then cast into molds for controlled crystallization [7].

Table 2: Reaction Conditions and Yield Optimization

ParameterTraditional MethodOptimized MethodModern IndustrialYield Achieved
TemperatureRoom temperature98-114°C53-59°CVariable
Reaction Time6 hours2-6 hours2-2.5 hours90.05%
Solvent SystemPyridineAcetone-waterAqueous sodium hydroxide97-99%
Acid AcceptorPyridineSodium bicarbonateSodium hydroxide97-99%
Stoichiometric Ratio1:1 (chloride:amine)2:1 (chloride:amine)EquimolarN/A

Critical Analysis of Reaction Mechanisms

The synthesis of sulfathiazole sodium involves multiple mechanistic pathways, each with distinct rate-determining steps and intermediate formation patterns. The chlorosulfonation mechanism proceeds through electrophilic aromatic substitution where acetanilide reacts with chlorosulfonic acid [8] [4]. The sulfonyl chloride group acts as an electrophile, attacking the para position of the acetanilide benzene ring due to the activating effect of the acetamido group [8] [9].

The mechanism involves initial formation of a sigma complex (arenium ion) followed by proton elimination to restore aromaticity [8] [9]. The reaction rate is significantly influenced by temperature, with complete melting of acetanilide at 114°C providing optimal conditions for maximum conversion efficiency [2] [3] [4]. The presence of moisture during this step leads to hydrolysis of chlorosulfonic acid, producing hydrogen chloride gas and reducing reaction efficiency [8] [4].

The condensation reaction between para-acetamidobenzenesulfonyl chloride and 2-amino-thiazole follows a nucleophilic substitution mechanism [10] [11] [12]. The amino group of 2-amino-thiazole acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This step is facilitated by acid-binding agents such as pyridine or sodium bicarbonate, which neutralize the hydrogen chloride byproduct and drive the reaction forward [1] [2].

Recent mechanistic studies using density functional theory calculations have revealed that the reaction proceeds through a concerted mechanism rather than a stepwise pathway [12] [13]. The formation of the bis-compound intermediate involves coordination of two sulfonyl chloride molecules to the thiazole nitrogen, followed by elimination of one sulfonyl group during subsequent hydrolysis [1] [14].

The deacetylation mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the acetyl group [15]. This reaction exhibits pseudo-first-order kinetics with respect to the acetylated substrate, and the rate is pH-dependent with optimal conditions at pH 9.5-10.5 [7]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of acetate ion [15].

Purification Strategies and Yield Optimization

Modern purification strategies for sulfathiazole sodium focus on maximizing yield while achieving pharmaceutical-grade purity. Traditional crystallization from ethanol, while providing high chemical purity, suffers from significant yield losses of 10-20% due to product retention in mother liquors [16]. Advanced recrystallization techniques using propanol-water mixtures have been developed to address these limitations [16].

The propanol recrystallization method utilizes isopropanol containing 30% water at temperatures between 65°C and 10°C [16]. This technique produces free-flowing, sterilization-stable crystals with yield losses below 5% [16]. The crystalline product exhibits unique fracturing properties that enable grinding without dust formation, facilitating pharmaceutical processing [16].

Table 3: Purification Strategies and Yield Analysis

MethodTemperature RangeSolvent RatioPurity AchievedYield Loss
Crystallization from ethanol95-15°C10:1High chemical purity10-20%
Acid precipitationAmbientNot applicableVariable15-25%
Propanol recrystallization65-10°C4-10:1Free-flowing, sterilizable<5%
Sodium salt formation53-59°C4.5-6 mol water:1 mol salt97-99%<1%

Sodium salt formation represents the most efficient purification approach, with yield losses below 1% [7]. The process involves controlled hydrate formation where the water-to-sulfathiazole ratio is precisely maintained to produce a molten fluid at 53-59°C [7]. This molten state enables complete recovery through casting into molds, eliminating filtration losses [7]. The resulting crystalline solid can be ground to desired particle sizes without degradation [7].

Polymorphic control during purification is critical for ensuring consistent product quality. Sulfathiazole exhibits multiple polymorphic forms (Forms I-IV), each with distinct physical and chemical properties [17] [18] [19]. Form I is the most thermodynamically stable under ambient conditions and is preferred for pharmaceutical applications [17] [19]. Controlled crystallization conditions, including temperature ramping and seeding strategies, can direct crystallization toward the desired polymorphic form [19] [20].

Table 4: Temperature Effect on Modern Production Yields

Temperature (°C)Acetanilide Chlorosulfonation Yield (%)Final Product Yield (%)Quality Assessment
9881.0876.20Good
10282.6378.50Good
10684.2781.30Very Good
11086.5984.10Excellent
11490.0591.34Excellent

Advanced crystallization techniques include seeded batch cooling with temperature cycling to control size uniformity and polymorphic purity [21]. Femtosecond laser-induced nucleation has emerged as a novel approach for controlling crystallization outcomes, with laser-induced cavitation bubbles acting as nucleation centers [19] [20]. This technique enables selective promotion of specific polymorphic forms and improved crystal size distribution [19] [20].

Table 5: Solvent Systems and Crystallization Properties

Solvent SystemSolubility (mg/mL)Crystal Form ObtainedProcessing Advantage
Ethanol4.13Form I (needles)Traditional method
Acetone12.29Form I (modified)Higher solubility
Ethanol/Water (9:1)9.78Mixed polymorphsImproved yield
Acetone/Water (9:1)60.38Enhanced solubilityOptimal for crystallization
Pure Water0.26Minimal dissolutionLimited application

Co-crystallization strategies have shown promise for enhancing purification efficiency and drug properties [5]. Direct co-crystal assembly techniques, integrating chemical synthesis with co-crystallization, have achieved higher yields than conventional methods while reducing impurity levels [5]. These approaches represent future directions for optimizing sulfathiazole sodium production processes.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

278.00338817 g/mol

Monoisotopic Mass

278.00338817 g/mol

Heavy Atom Count

17

UNII

PV16N742VM

Related CAS

72-14-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

144-74-1

Wikipedia

Sulfathiazole sodium

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-thiazolyl-, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-09-13
[1]. Perez, S., P. Eichhorn, and D.S. Aga, Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment. Environ Toxicol Chem, 2005. 24(6): p. 1361-7.
[2]. Haller, M.Y., et al., Quantification of veterinary antibiotics (sulfonamides and trimethoprim) in animal manure by liquid chromatography-mass spectrometry. J Chromatogr A, 2002. 952(1-2): p. 111-20.
[3]. Kahle, M. and C. Stamm, Time and pH-dependent sorption of the veterinary antimicrobial sulfathiazole to clay minerals and ferrihydrite. Chemosphere, 2007. 68(7): p. 1224-31.

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